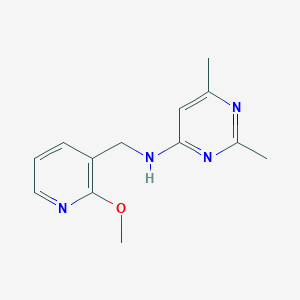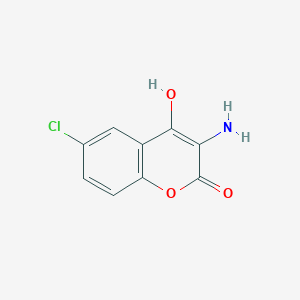
(3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentane-1-carboxylic acid is a complex organic compound characterized by its unique cyclopentane ring structure substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentane-1-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions.
Introduction of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the Boc-protected amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
(3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then interact with various biological targets. The methylthio group may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-1-(methylthio)cyclopentane-1-carboxylic acid: Similar structure but lacks the Boc protection.
(3R)-3-((tert-Butoxycarbonyl)amino)-1-cyclopentane-1-carboxylic acid: Similar structure but lacks the methylthio group.
Uniqueness
(3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentane-1-carboxylic acid is unique due to the presence of both the Boc-protected amino group and the methylthio group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in synthetic organic chemistry and a potential candidate for drug development.
Properties
Molecular Formula |
C12H21NO4S |
|---|---|
Molecular Weight |
275.37 g/mol |
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-methylsulfanylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO4S/c1-11(2,3)17-10(16)13-8-5-6-12(7-8,18-4)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12?/m1/s1 |
InChI Key |
GXMXFAZUUVNSDG-SZSXPDSJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC(C1)(C(=O)O)SC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)(C(=O)O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


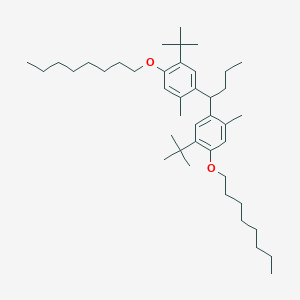
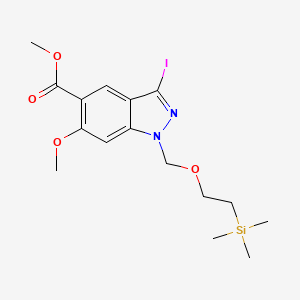
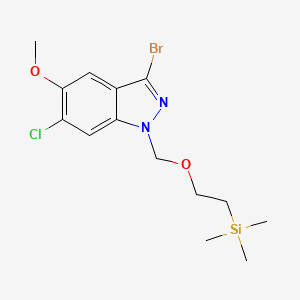
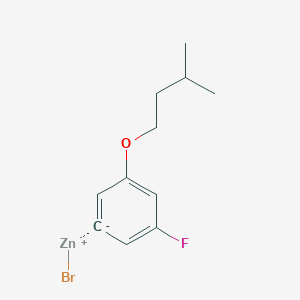
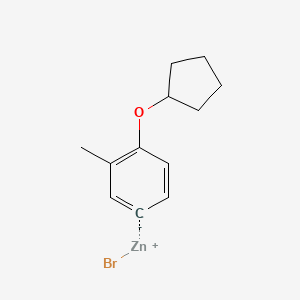
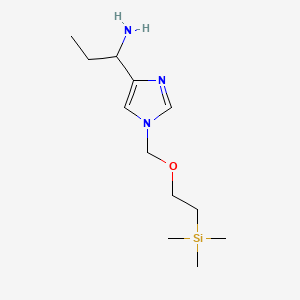
![N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide](/img/structure/B14891671.png)
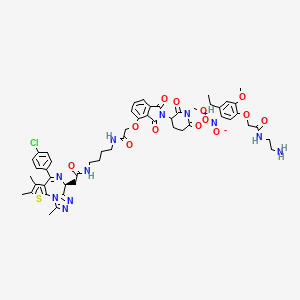
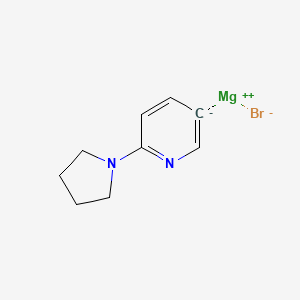
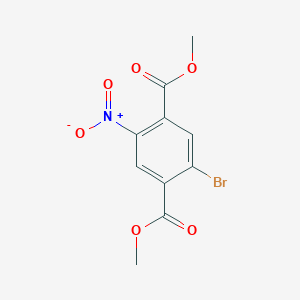
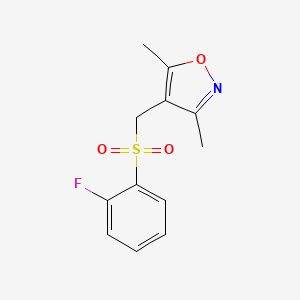
![(R)-methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B14891699.png)
